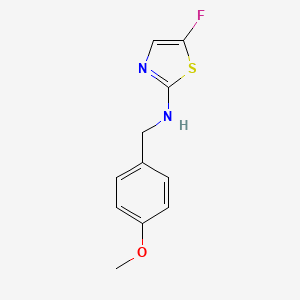

5-氟-N-(4-甲氧基苯甲基)噻唑-2-胺

描述

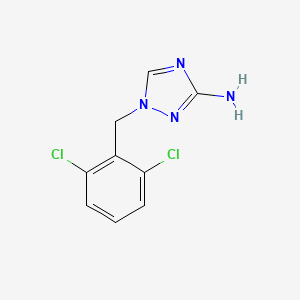

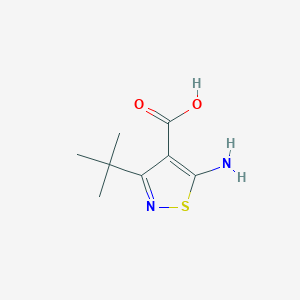

5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is a useful research compound. Its molecular formula is C11H11FN2OS and its molecular weight is 238.28. The purity is usually 95%.

BenchChem offers high-quality 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

5-氟-N-(4-甲氧基苯甲基)噻唑-2-胺的衍生物在体外表现出有效的抗癌活性。发现它能诱导癌细胞的G2/M细胞周期停滞,并增加关键的肿瘤抑制蛋白p53的水平。这种化合物还改变了线粒体蛋白如Bcl-2和Bax的平衡,通过激活caspase导致细胞凋亡。它作为p53的小分子激活剂的潜力表明它可能是体内结肠癌研究的一个可行候选物 (Kumbhare et al., 2014)。

抗菌特性

与5-氟-N-(4-甲氧基苯甲基)噻唑-2-胺相关的1,3,4-噻二唑化合物衍生的席夫碱已被研究其抗菌特性。这些化合物对特定的细菌菌株表现出很强的抗菌活性,其中一种化合物对各种癌细胞系表现出显著的细胞毒性。分子对接研究表明,这些化合物可能与化疗药物联合使用,以实现更有效的癌症治疗 (Gür et al., 2020)。

结构分析

与5-氟-N-(4-甲氧基苯甲基)噻唑-2-胺相关的化合物的结构已被广泛分析。例如,一项研究集中于一种化合物的合成及其晶体结构,揭示了多个氢键的存在以及由这些相互作用稳定的三维网络。这种结构见解对于理解这些化合物的反应性和潜在应用至关重要 (Yin et al., 2008)。

潜在的线虫剂

与5-氟-N-(4-甲氧基苯甲基)噻唑-2-胺在结构上相关的新的亚甲基-双-噻唑烷酮衍生物已被合成并评估其线虫剂和抗菌活性。这些化合物使用各种光谱方法进行表征,并显示出有希望的生物活性,突出了它们作为线虫剂的潜力 (Srinivas et al., 2008)。

未来方向

Thiazole derivatives, including 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine, have shown promise in various areas of medicinal chemistry and drug discovery research . Future research may focus on the design and development of different thiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

作用机制

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Some thiazole derivatives have been reported to exert their activity by blocking the calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The diverse biological activities associated with thiazole derivatives suggest that the compound could potentially have a wide range of effects at the molecular and cellular levels .

属性

IUPAC Name |

5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKPUECVVJKHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=C(S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016561.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B3016574.png)

![2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3016580.png)